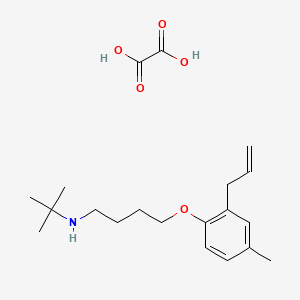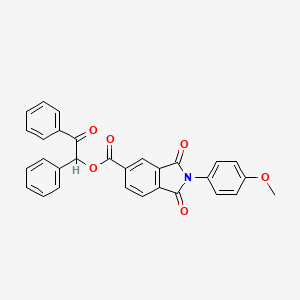![molecular formula C16H22N2O B4000319 1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4000319.png)
1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole
Descripción general
Descripción
1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.173213330 g/mol and the complexity rating of the compound is 257. The solubility of this chemical has been described as 23.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
H3-Receptor Histamine Antagonists
A notable application of imidazole derivatives is their potent activity as H3-receptor histamine antagonists. The synthesis and evaluation of a series of (phenoxyalkyl)imidazoles, including compounds with structural similarities to "1-[3-(3-isopropyl-5-methylphenoxy)propyl]-1H-imidazole," have demonstrated significant in vitro and in vivo H3-receptor histamine antagonism. These compounds, such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole and 4-[3-[4-(trifluoromethyl)-phenoxy]propyl]-1H-imidazole, have shown promising results as potential candidates for drug development due to their high potency and effectiveness in modulating histamine levels in the brain, highlighting their therapeutic potential in treating histamine-related disorders (Ganellin et al., 1996).
Antioxidant Properties
Imidazole compounds synthesized from isopropyl- and methyl-substituted phenols have demonstrated water solubility and bioavailability, acting as potent antioxidants. These compounds, including the 5-hydroxycoumaran derivative possessing an imidazole group, have shown significant activity in inhibiting TXA2 synthase, suggesting their utility in addressing oxidative stress and related pathologies. This highlights the role of such imidazole derivatives in developing new antioxidant therapies (Hasegawa et al., 1997).
Host for Anions
Imidazole-based bisphenol compounds have been explored for their capacity to host anions, demonstrating the versatility of imidazole derivatives in material science and coordination chemistry. These compounds, such as 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, have been structurally characterized to elucidate their interaction with various anions, showcasing the potential of imidazole derivatives in developing new materials for anion recognition and separation processes (Nath & Baruah, 2012).
Propiedades
IUPAC Name |
1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)15-9-14(3)10-16(11-15)19-8-4-6-18-7-5-17-12-18/h5,7,9-13H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTMOXUFUNZXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C=CN=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine;oxalic acid](/img/structure/B4000241.png)

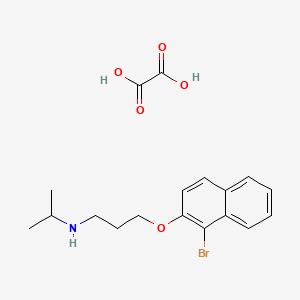
![N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000260.png)
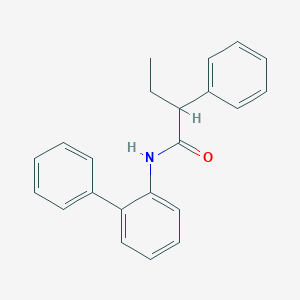
![N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000267.png)
![2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000268.png)
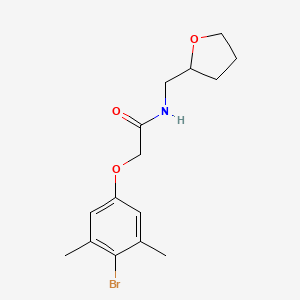
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4000278.png)
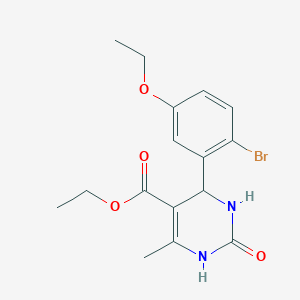
![2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000299.png)
